molecular formula C29H21N3O2S2 B2653225 (Z)-5-(anthracen-9-ylmethylene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one CAS No. 307325-04-8

(Z)-5-(anthracen-9-ylmethylene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one

Cat. No. B2653225
CAS RN: 307325-04-8
M. Wt: 507.63
InChI Key: IXXXQYXCUIKDEY-UQQQWYQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(anthracen-9-ylmethylene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C29H21N3O2S2 and its molecular weight is 507.63. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Properties

The electrochemical behavior of a related compound, 4-[(Anthracen-9-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, was studied through cyclic voltammetry and convolution-deconvolution voltammetry at a platinum electrode in acetonitrile solvent. This study reveals the compound's capability to undergo oxidation and reduction processes involving radical cations and anions, indicating its potential for electrochemical applications (Asiri et al., 2011).

Sensor Applications

A novel anthracene-coupled thiourea derivative demonstrated selective binding with Cu2+ and Hg2+ ions in aqueous media and exhibited fluorescence quenching upon interaction with these ions. Additionally, it showed selectivity towards F− ion and picric acid in organic medium, positioning it as a dual chemosensor with practical applications in biological systems (Udhayakumari et al., 2015).

Antimicrobial and Anticancer Activity

Synthesis and evaluation of certain new thiazolidinone, thiazoline, and thiophene derivatives, based on a 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide intermediate, demonstrated promising antimicrobial activities. Some of these compounds exhibited significant antibacterial and antifungal effects, underscoring their potential for developing new antimicrobial agents (Gouda et al., 2010).

Anticancer Applications

The synthesis of 5-ene-4-thiazolidinone derivatives with a pyrazole core linked by an enamine group showed selective anticancer activity, particularly against leukemia cells. The compounds induced apoptosis in mammalian leukemia cells via mitochondria-dependent pathways, highlighting their potential as anticancer agents (Senkiv et al., 2016).

properties

IUPAC Name

(5Z)-5-(anthracen-9-ylmethylidene)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O2S2/c1-18-26(28(34)32(30(18)2)21-12-4-3-5-13-21)31-27(33)25(36-29(31)35)17-24-22-14-8-6-10-19(22)16-20-11-7-9-15-23(20)24/h3-17H,1-2H3/b25-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXXQYXCUIKDEY-UQQQWYQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=C5C=CC=CC5=CC6=CC=CC=C64)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=C5C=CC=CC5=CC6=CC=CC=C64)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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